molecular formula C19H24N4O3 B6085213 N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine

N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine

Cat. No.: B6085213
M. Wt: 356.4 g/mol
InChI Key: PYDRNQJGMKDYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a pyridine group and a methanimine group attached to a trimethoxyphenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.

    Substitution with Pyridine: Introducing the pyridine group through nucleophilic substitution.

    Attachment of the Methanimine Group: Using a formylation reaction to introduce the methanimine group.

    Introduction of the Trimethoxyphenyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the methanimine group.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or anti-cancer drugs.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, anti-microbial, or anti-cancer agent.

Industry

Industrially, it might find applications in the synthesis of dyes, polymers, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as a central nervous system agent, it might interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridin-2-ylpiperazin-1-yl)-1-phenylmethanimine
  • N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine
  • N-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

Uniqueness

The uniqueness of N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-24-16-13-18(26-3)17(25-2)12-15(16)14-21-23-10-8-22(9-11-23)19-6-4-5-7-20-19/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDRNQJGMKDYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.